
Brillant Orange
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brilliant Orange is a synthetic organic compound widely used as a dye. It is known for its vibrant orange hue and is commonly used in textile dyeing, printing, and various industrial applications. The compound is also referred to as Reactive Orange 16 and has the chemical formula C20H17N3Na2O11S3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Brilliant Orange involves several steps, including ammonification, oxidation rearrangement, hydrolysis, diazotization, aromatization, and brominated cyclization. The raw materials used in the synthesis include naphthalic anhydride, ammonia water, sodium hydroxide, diffusant NNO, sodium hypochlorite, hydrochloric acid, sodium nitrate, nitrous acid, cuprous chloride, sodium bicarbonate, alkali sulfide, sulfuric acid, oleum, 1,1’-binaphthyl-8,8’-dicarboxylic acid, bromine, and iodine .
Industrial Production Methods: In industrial settings, the production of Brilliant Orange involves the use of general-purpose equipment and readily available raw materials. The process is designed to be environmentally friendly, with no sewage or waste gas discharge. The final product is mainly used for jig-dyeing and dip-dyeing of cotton cloth, offering good level-dyeing properties and medium affinity .
Analyse Chemischer Reaktionen
Types of Reactions: Brilliant Orange undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using boron-doped diamond anodes.
Reduction: Involves the use of reducing agents like sodium dithionite.
Substitution: Reactions with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include different derivatives of the original compound, which can be used for various applications in dyeing and printing.
Wissenschaftliche Forschungsanwendungen
Brilliant Orange has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Wirkmechanismus
The mechanism of action of Brilliant Orange involves its interaction with molecular targets through its reactive groups. The compound forms covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to its staining properties. The pathways involved include the formation of azo bonds and the interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
- Reactive Orange 13
- Reactive Orange 14
- Reactive Orange 15
Comparison: Brilliant Orange is unique due to its high reactivity and vibrant color. Compared to other similar compounds, it offers better stability and affinity for various substrates, making it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
25188-23-2 |
|---|---|
Molekularformel |
C33H24N6O9S2 |
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C33H24N6O9S2/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48) |
InChI-Schlüssel |
XKNUVBQTZXGYHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

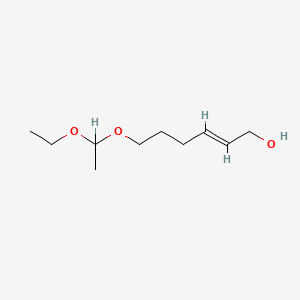
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
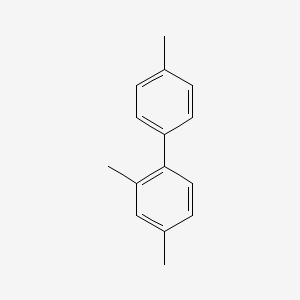
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)

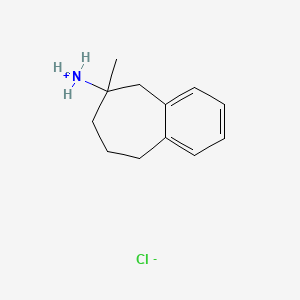
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
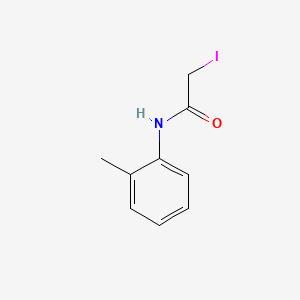
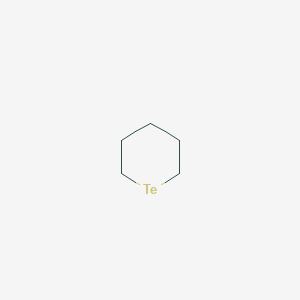
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)
